molecular formula C15H16Cl2N4 B6473470 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine CAS No. 2640970-36-9

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine

Cat. No.: B6473470
CAS No.: 2640970-36-9
M. Wt: 323.2 g/mol
InChI Key: YNTZRZHPUAABEA-UHFFFAOYSA-N
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Description

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 3,4-dichlorophenyl group and a pyrimidine ring substituted with a methyl group

Future Directions

The future directions for research on “2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential biological and pharmaceutical activity could be investigated further .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactions and the use of automated synthesis equipment to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.

Scientific Research Applications

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.

    Pharmacology: It is used in pharmacological studies to investigate its effects on biological systems and its potential as a drug candidate.

    Chemical Biology: The compound is employed in chemical biology research to study its interactions with biological molecules and pathways.

    Industrial Applications: It is used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine is unique due to its specific substitution pattern and the presence of both a piperazine and a pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4/c1-11-4-5-18-15(19-11)21-8-6-20(7-9-21)12-2-3-13(16)14(17)10-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTZRZHPUAABEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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